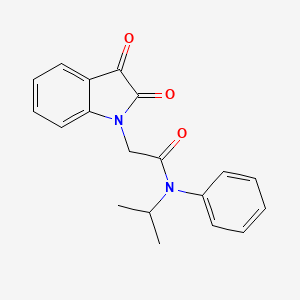

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(2,3-dioxoindol-1-yl)-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-20-16-11-7-6-10-15(16)18(23)19(20)24/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFMKZBEJXACFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-(2,3-Dioxoindolin-1-yl)-N-Isopropyl-N-Phenylacetamide

Condensation of Isatin with N-Isopropyl-N-Phenyl-2-Chloroacetamide

A primary method involves the reaction of isatin (indole-2,3-dione) with 2-chloro-N-isopropyl-N-phenylacetamide under basic conditions. This approach mirrors protocols used for synthesizing structurally related sulphonamide-tethered isatin derivatives.

Procedure :

- Reactant Preparation : Isatin (2 mmol) and potassium carbonate (3 eq) are stirred in dimethylformamide (DMF) for 15 minutes to activate the indole nitrogen.

- Alkylation : 2-Chloro-N-isopropyl-N-phenylacetamide (2 mmol) is added, and the mixture is stirred at room temperature for 4–6 hours.

- Workup : The reaction is quenched with ice water, and the precipitated product is filtered, washed with water, and recrystallized from methanol.

Key Parameters :

Stepwise Assembly via Amide Coupling

An alternative route involves sequential synthesis of the acetamide moiety followed by conjugation to isatin:

Synthesis of N-Isopropyl-N-Phenylacetamide

- Acylation : N-Isopropyl-N-phenylamine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C for 3 hours, yielding 2-chloro-N-isopropyl-N-phenylacetamide.

- Purification : The crude product is extracted with saturated potassium bisulfate, washed with brine, and recrystallized from ethanol.

Conjugation to Isatin

- Nucleophilic Substitution : The chloroacetamide intermediate reacts with isatin in acetone at 60°C for 10 hours, using potassium iodide as a catalyst.

- Isolation : The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 72 | 92 |

| Acetone | 60 | 68 | 89 |

| THF | 40 | 55 | 85 |

Data adapted from analogous syntheses highlight DMF as optimal for balancing reactivity and side-product suppression. Elevated temperatures in acetone accelerate reaction rates but may degrade heat-sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Biochemical Properties

2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide exhibits notable biochemical properties:

- Enzyme Inhibition : It selectively inhibits the activity of phosphatases CDC25B and PTP1B, which are crucial in cell cycle regulation and insulin signaling pathways, respectively.

- Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer) .

Chemistry

This compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows for the development of more complex molecules. It is frequently utilized as a reagent in synthetic pathways aimed at producing pharmaceutical intermediates.

Biology

Research has highlighted the potential biological activities of this compound:

- Antibacterial and Antifungal Properties : Studies indicate that it possesses antibacterial activity against several pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : The inhibition of CDC25B and PTP1B leads to disrupted cell signaling pathways, resulting in reduced cell proliferation in cancer cells .

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Cancer Treatment : In vivo studies using xenograft models have demonstrated its efficacy in reducing tumor growth, suggesting its potential as an anticancer agent .

- Enzyme Inhibitor : As an inhibitor of CDC25B and PTP1B, it may influence insulin signaling and cell cycle progression, presenting opportunities for treating metabolic disorders .

Table 1: Enzyme Inhibition Potency

| Enzyme | IC50 Value (µg/mL) | Reference Compound |

|---|---|---|

| CDC25B | 3.2 - 23.2 | Na3VO4 (IC50 = 2.7) |

| PTP1B | 2.9 - 21.4 | Oleanolic Acid (IC50 = 2.3) |

Table 2: Cytotoxicity Against Cancer Cell Lines

In Vitro Studies

A study assessed the cytotoxic effects of this compound on A549 cells using MTT assays. The results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.

In Vivo Studies

In a xenograft model using nude mice injected with A549-luc cells, treatment with the compound resulted in reduced tumor growth compared to control groups. This suggests significant therapeutic potential in vivo .

Mechanism of Action

The mechanism of action of 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of key biological processes. For example, it may inhibit aldose reductase, an enzyme involved in the polyol pathway, thereby reducing the formation of sorbitol and its associated complications . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Comparison with 2-(6-Bromo-2,3-dioxoindolin-1-yl)-N-phenylacetamide Derivatives

- Structural Similarities : Both compounds share the 2,3-dioxoindoline core and acetamide backbone.

- Pharmacological Data : Derivatives from demonstrated significant antidepressant activity in forced swimming tests (Porsolt’s test) and anticonvulsant effects, suggesting that halogenation may enhance CNS activity .

Comparison with 2-Oxoindoline Derivatives ()

- Structural Similarities : Compound 15 () shares the N-phenylacetamide group but replaces the 2,3-dioxoindoline with a 2-oxoindoline-3-ylidene scaffold.

- Functional Implications : The hydroxy and methyl substituents in Compound 15 may improve solubility or hydrogen-bonding interactions, contrasting with the target compound’s lipophilic isopropyl group.

Comparison with 2-Benzotriazol-1-yl-N-isopropyl-N-phenylacetamide ()

- Applications : Benzotriazole derivatives are often used as corrosion inhibitors or photostabilizers, suggesting divergent applications compared to the indoline-based target compound .

Comparison with Chloroacetamide Herbicides ()

- Structural Overlap : Compounds like alachlor share the N-alkyl-N-arylacetamide backbone but lack the indoline moiety.

- Functional Divergence : Chloroacetamides in act as herbicides by inhibiting fatty acid synthesis in plants, whereas indoline-acetamides may target neurological pathways .

Comparison with Biotransformation Products ()

Research Findings and Implications

- Antidepressant Potential: Brominated dioxoindoline-acetamides () show promise in CNS applications, implying that the target compound could be optimized via halogenation or substitution at position 6 .

- Structural Stability : Benzotriazole analogs () demonstrate the impact of heterocycle choice on compound stability, guiding synthetic strategies for the target molecule .

- Metabolic Considerations : The biotransformation of acetamide side chains () underscores the need for pharmacokinetic studies on the target compound’s clearance and metabolite profiles .

Biological Activity

2-(2,3-Dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Target Enzymes

The primary targets of this compound are the enzymes CDC25B and PTP1B . These phosphatases play crucial roles in cellular signaling and cell cycle regulation. The compound inhibits these enzymes, leading to significant biochemical effects:

- CDC25B : Involved in cell cycle progression.

- PTP1B : Regulates insulin signaling and other pathways.

Mode of Action

The compound binds to the active sites of CDC25B and PTP1B, inhibiting their dephosphorylation activity. This inhibition disrupts normal cell division and signal transduction processes, which can lead to apoptosis in cancer cells .

The compound exhibits several important biochemical properties:

- Enzyme Inhibition : It has shown selective inhibition against CDC25B (IC50 = 3.2–23.2 µg/mL) and PTP1B (IC50 = 2.9–21.4 µg/mL). The most potent derivative demonstrated IC50 values of 3.2 µg/mL for CDC25B and 2.9 µg/mL for PTP1B, indicating strong inhibitory activity compared to reference drugs like Na3VO4 .

- Cytotoxicity : In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The compound's cytotoxicity is attributed to its ability to inhibit critical signaling pathways involved in cell proliferation .

Case Studies

-

In Vitro Studies

A study evaluated the cytotoxic effects of the compound on A549 cells using MTT assays. Results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent . -

In Vivo Studies

In a xenograft model using nude mice injected with A549-luc cells, treatment with this compound resulted in reduced tumor growth compared to control groups. This suggests that the compound may have therapeutic potential in vivo .

Table of Biological Activity

| Biological Activity | Target Enzyme | IC50 (µg/mL) | Cell Lines Affected |

|---|---|---|---|

| Inhibition | CDC25B | 3.2 - 23.2 | A549, HeLa |

| Inhibition | PTP1B | 2.9 - 21.4 | HCT116 |

| Cytotoxicity | - | - | A549, HeLa, HCT116 |

Q & A

What are the optimized reaction conditions for synthesizing 2-(2,3-dioxoindolin-1-yl)-N-isopropyl-N-phenylacetamide to achieve high yield and purity? (Basic)

The synthesis involves multi-step organic reactions, with critical optimization of parameters such as temperature (70–80°C), reaction time (4–6 hours), and stoichiometric ratios of reagents. emphasizes reflux conditions in glacial acetic acid for coupling steps, followed by recrystallization from ethanol/acetone (1:1 v/v) to achieve >95% purity. Thin-layer chromatography (TLC) and HPLC are recommended for monitoring reaction progress and purity validation .

How can structural characterization resolve ambiguities in the compound’s molecular conformation? (Basic)

Use a combination of spectroscopic and crystallographic methods:

- X-ray crystallography (as in ) to determine absolute configuration and hydrogen-bonding networks.

- 2D NMR (HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing isopropyl and phenyl group orientations.

- DFT simulations to cross-validate experimental IR and UV-Vis spectra. highlights how crystallographic data resolved torsional angles in analogous acetamides .

What strategies mitigate contradictory biological activity data across different experimental models? (Advanced)

Contradictions may arise from variations in cell permeability, assay conditions, or off-target effects. Methodological approaches include:

- Dose-response standardization : Test multiple concentrations (e.g., 1 nM–100 µM) in both in vitro (e.g., kinase inhibition assays) and in vivo (rodent neuroactivity models) systems.

- Orthogonal assays : Confirm anticancer activity via apoptosis markers (Annexin V) alongside cytotoxicity (MTT) assays.

- Theoretical alignment : Reconcile data with molecular docking results (e.g., binding affinity to tyrosine kinases) to identify context-dependent mechanisms .

How can structure-activity relationship (SAR) studies identify critical functional groups for target modulation? (Advanced)

- Analog synthesis : Modify the indolinone core (e.g., halogenation at C4) or replace the isopropyl group with bulkier substituents. shows that naphthalene moieties enhance lipophilicity and receptor affinity in isoindolinones.

- In silico screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding to targets like HDACs or PARPs.

- Biological validation : Compare IC50 values across analogs in enzyme inhibition assays .

What analytical techniques ensure stability and purity under varying storage conditions? (Basic)

- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed indolinone) at 254 nm.

- DSC/TGA : Assess thermal stability (e.g., decomposition onset >200°C).

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and compare to controls via LC-MS .

How can computational modeling predict pharmacokinetic properties during early-stage research? (Advanced)

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Molecular dynamics simulations : Analyze solvation free energy and membrane permeability (e.g., GROMACS). notes that isoindole derivatives often exhibit favorable LogP values (2.5–3.5) for CNS activity .

What frameworks guide experimental design for neuropharmacological applications? (Basic)

Align with neuroinflammatory or neurodegenerative hypotheses:

- In vitro : Measure inhibition of Aβ fibril formation (Thioflavin T assay) or microglial TNF-α secretion (ELISA).

- In vivo : Use Morris water maze tests in transgenic Alzheimer’s models. links isoindole derivatives to cholinesterase inhibition, suggesting acetylcholinesterase (AChE) assays as a starting point .

How do crystallographic data inform formulation strategies for this compound? (Advanced)

Crystal packing analysis ( ) reveals intermolecular hydrogen bonds (N–H⋯N) that influence solubility. To enhance bioavailability:

- Co-crystallization : Pair with co-formers like succinic acid to improve aqueous solubility.

- Nanoparticle encapsulation : Use PLGA polymers for sustained release, guided by the compound’s melting point (459–461 K, per analogous structures in ) .

What steps validate the compound’s mechanism of action in cancer therapy? (Advanced)

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in treated cell lines.

- Pull-down assays : Use biotinylated probes to isolate target proteins from lysates.

- In vivo PET imaging : Track tumor uptake of radiolabeled compound in xenograft models .

How can researchers address synthetic byproduct formation during scale-up? (Basic)

- Process analytical technology (PAT) : Implement inline FTIR to monitor intermediate formation.

- Design of experiments (DoE) : Use response surface methodology to optimize stirring rate and solvent volume. recommends reducing acetic acid volume by 20% during reflux to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.